SGC-AAK1-1N is a chemical compound designed as a negative control for the study of AAK1 (AP2-associated kinase 1) and BMP2K (Bone Morphogenetic Protein 2 Kinase). Unlike its counterpart SGC-AAK1-1, which selectively inhibits these kinases, SGC-AAK1-1N does not exhibit significant activity against either target. This distinction is crucial for experimental designs where a non-active control is needed to validate results obtained with active inhibitors.
SGC-AAK1-1N was developed through medicinal chemistry optimization of acylaminoindazole scaffolds, which are known for their potential in kinase inhibition. The compound belongs to a class of small molecules that target specific protein kinases involved in cellular signaling pathways, particularly those related to the WNT signaling pathway and clathrin-mediated endocytosis .
The synthesis of SGC-AAK1-1N involved a series of chemical reactions aimed at optimizing the acylaminoindazole framework. The synthetic route included the preparation of over 200 analogs, with structure-activity relationships established through various assays to evaluate binding affinity and selectivity towards AAK1 and BMP2K . The final compound was characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
SGC-AAK1-1N features a complex molecular structure typical of acylaminoindazole compounds. Its chemical formula and structural data indicate that it has functional groups that allow it to interact with the ATP-binding site of target kinases, albeit without the inhibitory effects seen in its active counterparts. The specific arrangement of atoms contributes to its role as a negative control in biochemical assays .
As a negative control compound, SGC-AAK1-1N does not participate in significant chemical reactions with AAK1 or BMP2K. In comparative assays, it demonstrated an IC50 value greater than 2 µM against both kinases, indicating no meaningful inhibition . This lack of reactivity is essential for its intended use in distinguishing between specific and non-specific effects in experimental settings.
The mechanism of action for SGC-AAK1-1N revolves around its inability to bind effectively to AAK1 or BMP2K. Unlike active inhibitors that block kinase activity by occupying the ATP-binding site, SGC-AAK1-1N serves as a baseline reference point in studies assessing the biological effects mediated by these kinases. This allows researchers to discern genuine pharmacological effects from experimental artifacts .
SGC-AAK1-1N exhibits physical properties typical of small organic molecules, including solubility characteristics that facilitate its use in biological assays. Its stability under physiological conditions has been evaluated, ensuring that it remains inert during experimental procedures. Key chemical properties include:
SGC-AAK1-1N is primarily used in scientific research as a negative control compound in studies involving AAK1 and BMP2K. Its role is critical in validating the specificity of active inhibitors within experimental frameworks, particularly in assays examining WNT signaling pathways and clathrin-mediated endocytosis. By providing a baseline for comparison, SGC-AAK1-1N helps ensure that observed effects are attributable to specific interactions with the targeted kinases rather than non-specific binding or other confounding factors .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3